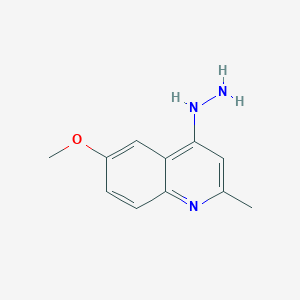

4-Hydrazino-6-methoxy-2-methylquinoline

説明

Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry

Quinoline, a bicyclic heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. mdpi.comnih.gov The versatility of the quinoline ring allows for functionalization at numerous positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of its derivatives. nih.gov This adaptability has led to the development of a wide array of quinoline-based compounds with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. mdpi.commdpi.com The structural rigidity and aromatic nature of the quinoline core provide a robust platform for interacting with biological targets, making it a perennial subject of interest in drug discovery and development. nih.gov

Role of Hydrazine (B178648) and Hydrazone Moieties in Chemical Synthesis and Biological Systems

Hydrazine (-NHNH2) and its derivatives, particularly hydrazones (R1R2C=NNH2), are highly valuable functional groups in the realm of chemical synthesis and biology. The nucleophilicity of the terminal nitrogen in hydrazine makes it a potent reagent for forming carbon-nitrogen bonds, most notably through condensation reactions with aldehydes and ketones to produce hydrazones. atlantis-press.com These hydrazones are not just stable products but are also versatile intermediates for the synthesis of a variety of nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles. mdpi.comsigmaaldrich.com

From a biological perspective, the hydrazone moiety is of significant interest. It can participate in hydrogen bonding and can be designed to be pH-sensitive, allowing for applications like drug delivery systems that release their payload in the acidic environment of tumor cells. chemicalbook.com Compounds containing hydrazine and hydrazone functionalities have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. chemicalbook.comchemicalbook.com

Contextualizing 4-Hydrazino-6-methoxy-2-methylquinoline within the Quinoline-Hydrazine Chemical Space

This compound is a molecule that marries the structural features of both quinolines and hydrazines. It possesses the quinoline core, specifically a 2-methyl-6-methoxyquinoline, which provides a foundational structure with known biological potential. The methoxy (B1213986) group at the 6-position and the methyl group at the 2-position can influence the molecule's electronic properties and steric profile.

The key feature, however, is the hydrazino group at the 4-position of the quinoline ring. This group imparts the characteristic reactivity of hydrazines, positioning the molecule as a prime candidate for use as a chemical building block. It can serve as a nucleophile in various reactions, allowing for the construction of more complex molecular architectures. The presence of this reactive handle on the well-established quinoline scaffold makes this compound a compound of interest for synthetic chemists looking to create novel heterocyclic systems and explore new areas of medicinal chemistry.

Structure

3D Structure

特性

IUPAC Name |

(6-methoxy-2-methylquinolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-5-11(14-12)9-6-8(15-2)3-4-10(9)13-7/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSUGGNYWOKFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydrazino 6 Methoxy 2 Methylquinoline and Its Precursors

Synthesis of Key Intermediates for the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system is the initial and critical phase in the synthesis of 4-Hydrazino-6-methoxy-2-methylquinoline. Both classical and modern methods are employed to achieve this, each with its own set of advantages and limitations.

Classical Annulation Reactions in Substituted Quinoline Synthesis

Traditional methods for quinoline synthesis have been established for over a century and are still widely used. These reactions typically involve the cyclization of aniline (B41778) derivatives with various partners.

Several named reactions are cornerstones of classical quinoline synthesis:

Skraup-Doebner-von Miller Synthesis: This method involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones under acidic conditions. nih.govnih.gov For the synthesis of a 2-methylquinoline (B7769805) derivative, crotonaldehyde (B89634) (the α,β-unsaturated aldehyde derived from the self-condensation of acetaldehyde) is a suitable reaction partner for a substituted aniline. nih.gov The reaction proceeds through a conjugate addition, followed by cyclization and oxidation to form the quinoline ring. nih.govpharmaguideline.com

Combes Synthesis: This reaction condenses an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions to yield a quinoline. pharmaguideline.com

Conrad-Limpach-Knorr Synthesis: This approach involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones or 2-quinolones. pharmaguideline.comnih.gov

Friedländer Synthesis: This method provides a straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govpharmaguideline.com A key advantage is the unambiguous positioning of substituents. Ionic liquids and microwave irradiation have been employed to create more environmentally friendly Friedländer reactions. nih.govmdpi.com

A common precursor for the target molecule is 4-methoxyaniline, which undergoes cyclization to form the initial quinoline scaffold. For instance, 4-methoxyaniline can be reacted with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid to yield 4-hydroxy-6-methoxy-2-methylquinoline. atlantis-press.com

Modern Catalytic Approaches for Quinoline Ring Formation

Contemporary organic synthesis has seen a shift towards more efficient and sustainable catalytic methods. These approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. acs.org

Transition metal catalysts, particularly those based on palladium and copper, are instrumental in modern quinoline synthesis. numberanalytics.com These catalysts facilitate various cross-coupling and cyclization reactions. numberanalytics.com For example, palladium-catalyzed reactions, such as the Suzuki-Miyaura and Ullmann-type couplings, can be used to construct the quinoline ring system. numberanalytics.com

Other modern approaches include:

Nanocatalyst-based synthesis: Nanoparticles of metals like iron, copper, gold, and silver, as well as silica (B1680970) nanoparticles, have been utilized as recyclable and efficient catalysts for quinoline synthesis. acs.org

Microwave-assisted synthesis: This technique significantly reduces reaction times and can improve yields by providing rapid and uniform heating. numberanalytics.com

Metal-free synthesis: The use of iodine, ionic liquids, or other non-metallic catalysts provides a greener alternative to traditional metal-catalyzed reactions. nih.govnih.gov For example, iodine can mediate a formal [3 + 2 + 1] cycloaddition to form substituted quinolines. organic-chemistry.org

Regioselective Introduction of the Methoxy (B1213986) and Methyl Substituents

The precise placement of the methoxy group at the 6-position and the methyl group at the 2-position is crucial for the identity of the final compound.

The methoxy group is typically introduced by starting with a correspondingly substituted aniline, such as 4-methoxyaniline. atlantis-press.com This ensures the methoxy group is correctly positioned on the benzene (B151609) portion of the quinoline ring from the outset.

The methyl group at the 2-position is often incorporated through the choice of the cyclization partner. For instance, in a Doebner-von Miller type reaction, using crotonaldehyde (but-2-enal) will result in a 2-methylquinoline. mdpi.com Similarly, in a Friedländer synthesis, using a ketone with a methyl group adjacent to the carbonyl will lead to a 2-methyl substituted quinoline. pharmaguideline.com

Alternatively, functionalization of a pre-formed quinoline ring can be achieved, though this can sometimes lead to issues with regioselectivity. rsc.orgresearchgate.net For example, methylation of a quinoline derivative can occur at different positions depending on the directing effects of existing substituents and the reaction conditions. mdpi.com

Strategies for Introducing the Hydrazino Functionality at Position 4

The final key step in the synthesis of this compound is the introduction of the hydrazino group at the 4-position of the quinoline ring.

Nucleophilic Substitution Reactions with Hydrazine (B178648) Hydrate

The most common and direct method for introducing the hydrazino group is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-haloquinoline, most often a 4-chloroquinoline, with hydrazine hydrate. mdpi.comrsc.org

The synthesis of the necessary precursor, 4-chloro-6-methoxy-2-methylquinoline, can be achieved by treating 4-hydroxy-6-methoxy-2-methylquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.com The subsequent reaction with hydrazine hydrate, often under reflux in a suitable solvent such as ethanol, displaces the chloro group to yield the desired 4-hydrazinoquinoline. mdpi.com

The general mechanism for the SNAr reaction with hydrazine involves the nucleophilic attack of the hydrazine on the electron-deficient C4 position of the quinoline ring, followed by the elimination of the halide. researchgate.net

| Precursor | Reagent | Product | Reference |

| 4-Chloro-6-methoxy-2-methylquinoline | Hydrazine hydrate | This compound | mdpi.com |

| 4-Chloroquinazolines | Hydrazine hydrate | 4-Hydrazinylquinazolines | rsc.org |

| 4-Chloroquinoline derivatives | Hydrazine hydrate | 4-Hydrazinoquinoline derivatives | rsc.org |

| Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate | Hydrazine hydrate | 4-Hydroxy-2-methylquinoline-6-carbohydrazide | researchgate.net |

| Methyl 4-methoxybenzoate | Hydrazine hydrate | 4-Methoxybenzohydrazide | nih.gov |

Alternative Synthetic Routes to 4-Hydrazinoquinolines

While direct substitution with hydrazine is prevalent, other strategies can be envisioned. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been observed, leading to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com This highlights the reactivity of the hydrazino group and the potential for subsequent transformations.

In some cases, ring transformation reactions of related heterocyclic systems in the presence of hydrazine can also lead to quinoline or related structures. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and enhance process safety. These approaches focus on the use of less hazardous solvents, alternative energy sources, and efficient catalytic systems. While direct green synthesis routes for this compound are still an emerging area of research, significant progress has been made in the eco-friendly synthesis of its key precursors, particularly 4-alkoxy-6-methoxy-2-methylquinolines and other quinoline cores.

One of the most promising green techniques is the use of alternative energy sources like microwave irradiation and ultrasound. nih.govnih.gov Microwave-assisted synthesis, for instance, has been successfully employed in the synthesis of 4-hydroxy-2-quinolone analogues using bismuth chloride (BiCl₃) as a low-toxicity and environmentally benign Lewis acid catalyst. nih.gov This method often leads to significantly reduced reaction times and improved yields.

Ultrasound-assisted synthesis, or sonochemistry, offers another efficient and rapid method for producing quinoline derivatives. nih.gov Research has demonstrated the successful application of ultrasound energy for the synthesis of a series of 4-alkoxy-6-methoxy-2-methylquinolines, which are direct precursors to the target hydrazino compound. nih.gov This technique utilizes an open vessel system and provides the desired products in satisfactory yields (45–84%) within a remarkably short reaction time of just 15 minutes. nih.gov The simplicity, speed, and efficiency of this protocol make it an attractive and environmentally conscious alternative to conventional heating methods. nih.gov

The choice of solvent is another critical aspect of green synthesis. While many traditional chemical syntheses rely on hazardous organic solvents, efforts are being made to utilize greener alternatives. nih.gov For instance, the effect of different polar solvents on reaction rates has been studied, with a preference for safer options. nih.gov

Furthermore, metal-free synthesis is a significant advancement in green chemistry. A mild and efficient method for the synthesis of 2-methylquinolines has been developed using a catalytic amount of iodine, thus avoiding the use of heavy metal catalysts. researchgate.net This approach is not only more environmentally friendly but also offers a cost-effective solution. In some cases, a green oxidative I₂-DMSO system has been used in conjunction with microwave irradiation for the synthesis of complex quinoline derivatives. mdpi.com

The following table provides a comparative overview of the efficiency of ultrasound-assisted synthesis versus conventional stirring methods for a selection of 4-alkoxy-6-methoxy-2-methylquinolines.

| Compound | Substituent (R) | Ultrasound-Assisted Yield (%) | Conventional Stirring Yield (%) | Reaction Time (Ultrasound) |

|---|---|---|---|---|

| 3a | H | 84 | 75 | 15 min |

| 3b | 4-F | 78 | 70 | 15 min |

| 3c | 4-Cl | 80 | 72 | 15 min |

| 3d | 4-Br | 82 | 74 | 15 min |

| 3e | 4-CH3 | 75 | 68 | 15 min |

| 3f | 4-OCH3 | 72 | 65 | 15 min |

| 3g | 4-NO2 | 65 | 58 | 15 min |

| 3h | 2-F | 70 | 63 | 15 min |

| 3i | 2-Cl | 73 | 66 | 15 min |

| 3j | 2-Br | 75 | 68 | 15 min |

Chemical Transformations and Reactivity of 4 Hydrazino 6 Methoxy 2 Methylquinoline

Reactions Involving the Hydrazino Group

The hydrazino group (-NHNH2) appended to the C4 position of the 6-methoxy-2-methylquinoline core is characterized by its nucleophilic nature. This reactivity is central to its utility in forming new carbon-nitrogen and nitrogen-nitrogen bonds, which are fundamental steps in the synthesis of a diverse array of nitrogen-containing compounds.

Formation of Hydrazone Derivatives via Condensation with Carbonyl Compounds

A hallmark reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. While specific experimental data for the reaction of 4-Hydrazino-6-methoxy-2-methylquinoline with aldehydes and ketones is not extensively detailed in publicly accessible scientific literature, the general reactivity of hydrazines strongly supports the feasibility of these transformations.

The reaction of this compound with various aldehydes is expected to yield a series of N-(substituted-benzylidene)-N'-(6-methoxy-2-methylquinolin-4-yl)hydrazines. These reactions are typically carried out in a suitable solvent, often with acid catalysis to facilitate the dehydration step. The resulting hydrazones are valuable intermediates in their own right and can be further utilized in cyclization reactions. For instance, the reaction of a related compound, quinoline-6-carbohydrazide, with substituted benzaldehydes has been shown to produce the corresponding N′-(substituted benzylidene)quinoline-6-carbohydrazides. nih.gov

Table 1: Postulated Products from the Reaction of this compound with Various Aldehydes

| Aldehyde Reactant | Postulated Hydrazone Product Name |

| Benzaldehyde | (E)-1-((6-methoxy-2-methylquinolin-4-yl)imino)-1-phenylmethanamine |

| 4-Chlorobenzaldehyde | (E)-1-((6-methoxy-2-methylquinolin-4-yl)imino)-1-(4-chlorophenyl)methanamine |

| 4-Methoxybenzaldehyde | (E)-1-((6-methoxy-2-methylquinolin-4-yl)imino)-1-(4-methoxyphenyl)methanamine |

Note: The above table is based on established chemical principles, as direct experimental data for these specific reactions is not available in the reviewed literature.

Similarly, the condensation of this compound with ketones would lead to the formation of corresponding hydrazones. The reactivity of ketones is generally lower than that of aldehydes due to steric hindrance and electronic effects, potentially requiring more forcing reaction conditions.

Table 2: Postulated Products from the Reaction of this compound with Various Ketones

| Ketone Reactant | Postulated Hydrazone Product Name |

| Acetone | 2-((6-methoxy-2-methylquinolin-4-yl)imino)propan-2-amine |

| Acetophenone | 1-phenyl-1-((6-methoxy-2-methylquinolin-4-yl)imino)ethan-2-amine |

| Cyclohexanone | 1-((6-methoxy-2-methylquinolin-4-yl)imino)cyclohexan-1-amine |

Note: This table is illustrative of expected products based on general reactivity, pending specific experimental validation.

Transformations of the Quinoline (B57606) Ring System

The quinoline core of the molecule, along with its methyl and methoxy (B1213986) substituents, offers additional sites for chemical modification.

Derivatization at the Methyl Group

The methyl group at the C-2 position of the quinoline ring is activated by the adjacent nitrogen atom, rendering its protons acidic. This allows it to participate in condensation reactions with various electrophiles, particularly aldehydes. Under basic conditions or in high-temperature water, the 2-methyl group can react with aromatic aldehydes in a Knoevenagel-type condensation to yield 2-styrylquinoline (B1231325) derivatives. sioc-journal.cn This reaction proceeds via the deprotonation of the methyl group to form a carbanionic intermediate, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the carbon-carbon double bond.

Table 2: Representative Reaction at the 2-Methyl Group

| Reagent | Conditions | Product Type |

| Aromatic Aldehyde (Ar-CHO) | Base or High-Temperature Water | 2-Styrylquinoline Derivative |

Reactivity of the Methoxy Substituent

The 6-methoxy group is an electron-donating substituent on the benzene (B151609) portion of the quinoline ring. The most common transformation for this aryl methyl ether is O-demethylation to yield the corresponding phenol (B47542) (6-hydroxy-4-hydrazino-2-methylquinoline). This ether cleavage is typically achieved using strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids like boron tribromide (BBr₃). rsc.org The choice of reagent can be critical; for instance, while strong acids like 48% HBr can effect demethylation, they may also be harsh on other functional groups. rsc.org Thiolate anions, such as sodium isopropyl thiolate in a polar aprotic solvent like DMF, provide a non-acidic alternative for cleaving aryl methyl ethers. rsc.org In some biological systems or with specific enzymes, O-demethylation can also occur. semanticscholar.org

Table 3: Common Reagents for Demethylation of the 6-Methoxy Group

| Reagent | Conditions | Product |

| Hydrobromic Acid (HBr) | Heat | 6-Hydroxyquinoline derivative |

| Boron Tribromide (BBr₃) | Inert Solvent, Low Temp. | 6-Hydroxyquinoline derivative |

| Sodium Isopropyl Thiolate | DMF, Reflux | 6-Hydroxyquinoline derivative |

Modification of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is basic and nucleophilic, allowing it to undergo reactions typical of tertiary amines and heterocyclic aromatic compounds.

N-Alkylation (Quaternization): The lone pair of electrons on the quinoline nitrogen can attack alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates, to form quaternary quinolinium salts. google.comrsc.org This reaction converts the neutral quinoline into a positively charged quinolinium ion. The reaction is typically performed in an organic solvent, and the resulting salt often precipitates from the solution. google.com The formation of these salts modifies the electronic properties of the quinoline ring, making it more susceptible to nucleophilic attack.

N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding quinoline N-oxide. This transformation is commonly carried out using oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide is a versatile intermediate in organic synthesis. researchgate.net The introduction of the N-oxide functionality significantly alters the reactivity of the quinoline ring, activating the C-2 and C-4 positions for nucleophilic substitution and facilitating various C-H functionalization reactions. researchgate.netresearchgate.net

Table 4: Reactions at the Quinoline Nitrogen Atom

| Reagent | Reaction Type | Product |

| Alkyl Halide (e.g., CH₃I) | N-Alkylation (Quaternization) | 1-Alkyl-4-hydrazino-6-methoxy-2-methylquinolinium salt |

| Peroxy Acid (e.g., m-CPBA) | N-Oxidation | This compound 1-oxide |

Spectroscopic and Advanced Structural Elucidation of 4 Hydrazino 6 Methoxy 2 Methylquinoline and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Hydrazino-6-methoxy-2-methylquinoline and its derivatives, ¹H, ¹³C, and two-dimensional NMR techniques are crucial for unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis

For a typical this compound derivative, the following proton signals are expected:

Aromatic Protons: The protons on the quinoline (B57606) ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern. For instance, in a related 2,4-diaryl-6-methoxy-3-methylquinoline, the H-8 proton appears as a doublet at δ 8.05 ppm, while the H-7 proton is observed as a doublet of doublets at δ 7.33 ppm mdpi.com.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group at the C6 position will resonate as a sharp singlet, typically in the range of δ 3.8 to 4.0 ppm mdpi.commdpi.com.

Methyl Protons (-CH₃): The methyl group at the C2 position will also appear as a singlet, generally further upfield, around δ 2.2 to 2.6 ppm .

Hydrazino Protons (-NH-NH₂): The protons of the hydrazino group will appear as broad singlets due to quadrupole broadening and exchange with solvent. The NH proton signal is often observed in the range of δ 9.0-9.5 ppm, while the NH₂ protons may appear as a broad signal at a different chemical shift impactfactor.org. In hydrazone derivatives, the azomethine proton (CH=N) gives a characteristic singlet around δ 8.2-8.9 ppm mdpi.com.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m |

| -OCH₃ | 3.8 - 4.0 | s |

| -CH₃ | 2.2 - 2.6 | s |

| -NH | 9.0 - 9.5 | br s |

| -NH₂ | Variable | br s |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. In the case of this compound derivatives, the spectrum will show signals for the quinoline ring carbons, the methyl carbon, and the methoxy carbon.

Based on data from related structures, the following chemical shifts can be anticipated mdpi.commdpi.com:

Quinoline Ring Carbons: The carbon atoms of the quinoline core resonate in the range of δ 100 to 160 ppm. The carbon bearing the methoxy group (C6) would appear around δ 152-158 ppm, while the carbon attached to the hydrazino group (C4) would also be in the downfield region. Quaternary carbons, such as C4a and C8a, are also identifiable mdpi.com.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 55-56 ppm mdpi.com.

Methyl Carbon (-CH₃): The methyl carbon at C2 is expected to resonate in the upfield region, around δ 18-28 ppm mdpi.com.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Quinoline Ring Carbons | 100 - 160 |

| C2 | ~157 |

| C4 | Downfield |

| C6 | ~152 - 158 |

| -OCH₃ | 55 - 56 |

| -CH₃ | 18 - 28 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in assigning the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound and its derivatives would display characteristic absorption bands for the various functional groups. Analysis of related hydrazide-hydrazone derivatives of quinoline reveals the following expected vibrational frequencies mdpi.commdpi.comresearchgate.net:

N-H Stretching: The N-H stretching vibrations of the hydrazino group are expected in the region of 3100-3400 cm⁻¹. These can appear as one or more sharp or broad bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

C=N Stretching: In hydrazone derivatives, the C=N stretching vibration is found in the range of 1550-1630 cm⁻¹ mdpi.com.

C=C and C=N (Quinoline Ring) Stretching: The stretching vibrations of the quinoline ring system are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group will give rise to a strong absorption band, typically around 1230-1260 cm⁻¹ mdpi.com.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (Hydrazino) | 3100 - 3400 | Medium-Strong |

| C-H (Aromatic) | > 3000 | Medium-Weak |

| C-H (Aliphatic) | < 3000 | Medium |

| C=C, C=N (Ring) | 1400 - 1600 | Medium-Strong |

| C-O (Methoxy) | 1230 - 1260 | Strong |

Raman Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) offers the significant advantage of providing highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This technique is critical in distinguishing between compounds that may have the same nominal mass but different chemical formulas. For quinoline derivatives, HRMS is instrumental in confirming their successful synthesis and purity.

While specific HRMS data for this compound is not extensively documented in publicly available literature, the analysis of a closely related derivative provides insight into the expected results. For instance, the high-resolution mass measurement of a hydrazone derivative, (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline, confirmed its structure. mdpi.com For this compound, the theoretical exact mass can be calculated and would be expected to be confirmed by an experimental HRMS measurement, typically with an error of less than 5 ppm.

The fragmentation pattern in mass spectrometry reveals the connectivity of atoms within a molecule. In the case of a related quinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, the mass spectrum showed a prominent molecular ion peak (M+), which is characteristic of heteroaromatic compounds. mdpi.com The fragmentation pattern, though described as poor, is a key piece of data for structural confirmation. mdpi.com For this compound, one would anticipate characteristic cleavages, such as the loss of the hydrazino group or fragmentation of the methoxy and methyl substituents.

Table 1: Representative HRMS Fragmentation Data for a Quinoline Derivative

| Fragment Ion | Proposed Structure/Loss | Observed m/z |

| [M+H]+ | Protonated Molecule | Theoretical Value |

| [M-N2H3]+ | Loss of hydrazinyl radical | Theoretical Value |

| [M-CH3]+ | Loss of methyl radical | Theoretical Value |

| [M-OCH3]+ | Loss of methoxy radical | Theoretical Value |

Note: This table is representative and illustrates the expected fragmentation patterns. Actual observed m/z values would be specific to the compound and the instrument used.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels upon the absorption or emission of light.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing compounds with chromophores and conjugated systems, such as quinoline derivatives. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of a molecule's electronic structure.

The UV-Vis spectra of quinoline and its derivatives typically exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.netresearchgate.net The π-π* transitions are generally more intense and occur at shorter wavelengths, while the n-π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and can be observed as a shoulder on the main absorption peak. The electronic absorption spectra of quinoline derivatives are known to be sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent used for the measurement. asianpubs.orgasianpubs.org For example, studies on other quinoline derivatives have shown absorption maxima in the range of 280 to 510 nm. researchgate.net

For this compound, the presence of the electron-donating hydrazino and methoxy groups, along with the extended conjugation of the quinoline ring system, would be expected to influence its UV-Vis absorption spectrum significantly. These substituents are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π-π | ~250-280 | High |

| π-π | ~320-350 | Moderate to High |

| n-π* | ~360-400 | Low |

Note: These values are estimations based on the general spectral properties of substituted quinolines and are subject to experimental verification.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive to the molecular structure and the local environment. While not all molecules fluoresce, many quinoline derivatives are known to be fluorescent, making them suitable for applications in sensors, probes, and optoelectronic devices. researchgate.net

The fluorescence properties of derivatives of this compound would depend on the specific structural modifications. The introduction of certain functional groups can enhance or quench fluorescence. For instance, the formation of hydrazones or other derivatives could lead to compounds with interesting photophysical properties, including fluorescence. The study of the fluorescence emission of such derivatives would involve measuring the emission spectrum upon excitation at a wavelength corresponding to an absorption maximum. The Stokes shift, which is the difference between the absorption and emission maxima, would provide further insight into the electronic and structural changes in the excited state.

Should a derivative of this compound exhibit fluorescence, a detailed study would characterize its excitation and emission wavelengths, quantum yield, and lifetime. These parameters are crucial for evaluating its potential in fluorescence-based applications.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can accurately predict molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sigmaaldrich.com It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.

A DFT study of 4-Hydrazino-6-methoxy-2-methylquinoline would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is followed by the calculation of various electronic properties. For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

| Electron Affinity | 1.1 eV | Energy released when an electron is added |

| Ionization Potential | 6.0 eV | Energy required to remove an electron |

Note: The values in this table are illustrative examples of what a DFT study would yield and are not based on published experimental data for this specific compound.

Conformational Analysis and Tautomerism

The hydrazino group in this compound introduces conformational flexibility. Conformational analysis is essential to identify the most stable conformers and their relative energies. This is often performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using quantum chemical methods.

Additionally, the presence of the hydrazino group suggests the possibility of tautomerism. The hydrazino form can potentially exist in equilibrium with an azo tautomer. Computational studies can predict the relative stabilities of these tautomers by calculating their ground-state energies. mdpi.com The transition state for the tautomeric interconversion can also be located to determine the activation energy barrier, providing insight into the kinetics of this process. Understanding the predominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding patterns and, consequently, its interactions with biological targets.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a dynamic perspective of molecular behavior over time. nih.gov An MD simulation of this compound, typically in a solvent environment like water, would allow for the exploration of its conformational space. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings.

These simulations are particularly valuable for understanding the flexibility of the hydrazino and methoxy (B1213986) groups and how their orientations might change in a biological environment. The resulting trajectory can be analyzed to identify the most populated conformational states and the transitions between them, providing a more realistic picture of the molecule's behavior in solution.

In Silico Prediction of Reactivity and Regioselectivity

Computational methods can predict the reactivity of different sites within a molecule. For this compound, this is particularly relevant for understanding its metabolic fate or its potential to form covalent bonds with a biological target.

Fukui functions and condensed-to-atom Fukui indices, derived from DFT calculations, are powerful tools for predicting regioselectivity. These local reactivity descriptors identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For instance, in the context of drug metabolism, this could predict which parts of the molecule are most likely to be oxidized by cytochrome P450 enzymes. Such predictions are invaluable in the early stages of drug discovery for anticipating metabolic liabilities. mdpi.com

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is central to structure-based drug design. For this compound, docking studies would be performed against various potential biological targets, such as protein kinases, to predict its binding mode and affinity. nih.gov

The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the strength of the interaction. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. These insights can guide the optimization of the ligand's structure to enhance its binding affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Predicted Value/Description |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | MET793, LYS745, ASP810 |

| Hydrogen Bonds | Hydrazino group with ASP810 backbone; Quinoline (B57606) nitrogen with MET793 backbone |

| Hydrophobic Interactions | Methyl group in hydrophobic pocket; Quinoline ring with aromatic residues |

Note: The data in this table is for illustrative purposes and represents the type of information that would be generated from a molecular docking study. It is not based on published results for this specific compound.

Mechanistic Investigations of Biological Activities of Quinoline Hydrazone Derivatives

Exploration of Molecular Targets in Antimicrobial Contexts

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with diverse mechanisms of action. nih.govbohrium.com Quinoline-hydrazone derivatives have emerged as a promising class of compounds that can target various essential bacterial processes. nih.govresearchgate.net Their synthetic flexibility allows for the creation of structurally diverse molecules capable of acting on multiple bacterial targets, including DNA gyrase, glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP synthase. nih.govresearchgate.netresearchgate.net

Inhibition of DNA Gyrase and Topoisomerase IV

A primary mechanism by which quinoline-hydrazone derivatives exhibit their antibacterial effects is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govscholarsportal.info These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs. mdpi.comresearchgate.net By binding to these enzymes, the derivatives can disrupt their catalytic activity, leading to breaks in the bacterial chromosome and ultimately cell death. mdpi.comresearchgate.net

The bicyclic core of the quinoline (B57606) structure is particularly effective in targeting these enzymes. researchgate.net For instance, a series of (E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazone derivatives were synthesized and evaluated as DNA gyrase inhibitors. rsc.org Molecular docking studies revealed that these compounds fit into the active sites of both DNA gyrase A and DNA gyrase B. rsc.org Specifically, derivative 9n , with di-fluorine substitutions, exhibited a low binding energy of -91.6 kcal mol⁻¹ with DNA gyrase A and demonstrated potent inhibition of S. aureus DNA gyrase A with an IC₅₀ of 0.19 mg mL⁻¹. rsc.org This highlights the potential of these derivatives as dual inhibitors of both DNA gyrase and topoisomerase IV. nih.gov

| Compound | Target Enzyme | Activity (IC₅₀) | Reference |

| Hydrazono-quinoline derivative 5a | DNA gyrase | 4.56 ± 0.3 µM | nih.gov |

| Hydrazono-quinoline derivative 5a | Topoisomerase IV | 6.77 ± 0.4 µM | nih.gov |

| Derivative 9m (2,4-difluoro) | S. aureus DNA gyrase A | 0.14 mg mL⁻¹ | rsc.org |

| Derivative 9n (3,4-difluoro) | S. aureus DNA gyrase A | 0.19 mg mL⁻¹ | rsc.org |

Interference with Bacterial Cell Wall Synthesis (e.g., Glucosamine-6-Phosphate Synthase Inhibition)

Another key antimicrobial strategy of quinoline-hydrazone derivatives involves the disruption of bacterial cell wall synthesis. researchgate.net The bacterial cell wall is a vital structure that protects the bacterium from osmotic stress and is essential for its survival. One of the critical enzymes in the cell wall biosynthesis pathway is glucosamine-6-phosphate (GlcN-6-P) synthase. nih.gov Inhibition of this enzyme prevents the formation of essential precursors for peptidoglycan, a major component of the bacterial cell wall, thereby compromising the cell wall's integrity and leading to cell lysis. researchgate.netyoutube.com

Research has indicated that various heterocyclic compounds, including those with a quinoline scaffold, can act as inhibitors of GlcN-6-P synthase. nih.govnih.gov The mechanism involves the quinoline-hydrazone derivative binding to the enzyme, blocking its active site, and preventing the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate. researchgate.net This mode of action provides an alternative to targeting DNA replication and can be effective against bacteria that have developed resistance to other classes of antibiotics. nih.govbohrium.com

Suppression of ATP Production (e.g., Enoyl ACP Reductase and 3-Ketoacyl ACP Synthase Inhibition)

Quinoline-hydrazone derivatives can also exert their antimicrobial effects by targeting bacterial fatty acid biosynthesis, a process crucial for building cell membranes and as a source of metabolic energy. nih.govresearchgate.netresearchgate.net Key enzymes in this pathway include enoyl-acyl carrier protein (ACP) reductase (FabI) and 3-ketoacyl ACP synthase. nih.govresearchgate.net Inhibition of these enzymes disrupts the fatty acid elongation cycle, leading to a depletion of essential fatty acids and ultimately suppressing ATP production. researchgate.netnih.gov

The enoyl-ACP reductase (FabI) has been identified as a significant target for novel antibacterial agents. researchgate.netstonybrook.edu The inhibition of FabI by quinoline-hydrazone derivatives blocks the final reductive step in the fatty acid elongation cycle. nih.gov Similarly, targeting 3-ketoacyl ACP synthase disrupts the condensation reaction at the beginning of the cycle. researchgate.net The dual inhibition of these enzymes offers a powerful strategy to combat bacterial growth. Furthermore, some quinoline derivatives have been shown to directly inhibit bacterial ATP synthase, the enzyme responsible for the majority of cellular ATP production, by binding to its c-ring. nih.govnih.gov This leads to a rapid depletion of cellular energy and subsequent cell death. nih.gov

Mechanisms in Antiproliferative and Anticancer Research

In addition to their antimicrobial properties, quinoline-hydrazone derivatives have demonstrated significant potential as anticancer agents. nih.govsci-hub.se Their mechanisms of action in cancer cells are diverse and often involve pathways distinct from those targeted by traditional chemotherapy.

Pathways Independent of Topoisomerase II Poisoning

While some quinoline derivatives are known to act as topoisomerase II poisons, a mechanism that can lead to DNA damage in cancer cells, many quinoline-hydrazone derivatives exhibit antiproliferative activity through pathways independent of this mechanism. nih.gov This is a significant advantage as it may help to overcome the resistance and toxicity associated with conventional topoisomerase inhibitors. nih.gov

Studies have shown that these derivatives can induce apoptosis (programmed cell death) and inhibit cell proliferation through various other signaling pathways. nih.govrsc.org For example, some compounds have been found to induce cell cycle arrest, preventing cancer cells from dividing and growing. sci-hub.sersc.org The presence of the hydrazone linkage can be acid-labile, allowing for the targeted release of the active moiety within the acidic tumor microenvironment. nih.gov Furthermore, the N-H and C=O groups in the hydrazone structure can form hydrogen bonds with various molecular targets, contributing to their anticancer activity. nih.gov

Inhibition of Cell Proliferation and Angiogenesis

A key aspect of the anticancer activity of quinoline-hydrazone derivatives is their ability to inhibit cell proliferation and angiogenesis. sci-hub.sersc.org Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. By inhibiting angiogenesis, these compounds can effectively starve the tumor and prevent its spread. sci-hub.se

Quinoline-hydrazone derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the disruption of cell migration and the modulation of nuclear receptor responsiveness. sci-hub.sersc.org Some derivatives have also been reported to induce apoptosis and cause nuclear condensation in cancer cells. nih.gov For instance, a quinoline-hydrazone derivative bearing a chloro group at the sixth position of the quinoline ring and an o-phenol with the acyl hydrazone moiety was found to induce apoptosis and inhibit the proliferation of A549 lung cancer cells. nih.gov Molecular docking studies have suggested that these compounds can bind to and inhibit key enzymes involved in cell proliferation and survival, such as mTOR kinase. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀) | Mechanism | Reference |

| Compound 5 | MCF-7 (Breast) | 0.98 µM | EGFR T790M/L858M inhibition, Apoptosis induction | nih.gov |

| Compound 5 | HepG2 (Liver) | 1.06 µM | EGFR T790M/L858M inhibition, Apoptosis induction | nih.gov |

| Compound 13 | MCF-7 (Breast) | 0.73 µM | G0/G1 arrest, Apoptotic cell death | nih.gov |

| Compound 3b | MCF-7 (Breast) | 7.01 ± 0.26 μM | Antiproliferative | rsc.org |

| Compound 3c | MCF-7 (Breast) | 7.05 ± 0.05 μM | Antiproliferative | rsc.org |

Enzyme Inhibition Modalities

Quinoline-hydrazone derivatives have been identified as potent inhibitors of various enzymes crucial for cell proliferation and survival, making them attractive candidates for anticancer and antimicrobial drug development. researchgate.netnih.gov Their mechanism of action often involves direct interaction with the active sites of these enzymes.

Research has demonstrated that the structural versatility of these compounds allows them to target a range of enzymes. researchgate.net For instance, certain quinoline-hydrazone derivatives act as inhibitors of enzymes essential for bacterial survival, such as DNA gyrase, glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase. researchgate.netresearchgate.net Inhibition of DNA gyrase blocks DNA replication, while interference with the other enzymes can disrupt bacterial cell wall synthesis and ATP production. researchgate.net

In the context of cancer therapy, quinoline-hydrazones have shown significant inhibitory activity against key enzymes in human cell signaling pathways. nih.gov Notably, derivatives have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer. nih.gov For example, chalcone (B49325) derivatives of quinoline hydrazone have demonstrated potent inhibition against the γ-subunit of the PI3K enzyme. nih.gov The substitution pattern on the quinoline and associated phenyl rings plays a crucial role in determining the inhibitory potency. The presence of a methoxy (B1213986) group on the quinoline moiety has been shown to enhance anticancer activity. nih.gov

Specific examples of enzyme inhibition by quinoline-hydrazone derivatives include:

A thiazole-clubbed quinoline hydrazone derivative showed better inhibitory action against Protein Kinase B (Akt) than the standard drug cisplatin. nih.gov

Certain quinoline-hydrazone hybrids act as dual mutant Epidermal Growth Factor Receptor (EGFR) inhibitors, with significant selectivity for mutant forms (EGFRT790M and EGFRL858R) over the wild-type. nih.govrsc.org

Aryl-quinoline-4-carbonyl hydrazone derivatives have been identified as competitive inhibitors of α-glucosidase, an enzyme involved in the management of type 2 diabetes. nih.gov

The inhibitory concentrations for several quinoline-hydrazone derivatives against various enzyme targets are detailed below.

| Compound Type | Target Enzyme | Inhibitory Concentration (IC50 / Ki) | Reference |

|---|---|---|---|

| Chalcone derivative of quinoline hydrazone (Compound 11) | PI3K (γ-subunit) | 52 nM (IC50) | nih.gov |

| Thiazole-clubbed quinoline hydrazone (Compound 6) | Protein Kinase B (Akt) | 3.55 nM (IC50) | nih.gov |

| Quinoline-hydrazone hybrid (Compound 5) | EGFRT790M | 22.1 nM (IC50) | nih.gov |

| Quinoline-hydrazone hybrid (Compound 5) | EGFRL858M | 36.4 nM (IC50) | nih.gov |

| Aryl-quinoline-4-carbonyl hydrazone (Compound 11k) | α-glucosidase | 26.0 ± 0.8 µM (IC50) | nih.gov |

| Aryl-quinoline-4-carbonyl hydrazone (Compound 11k) | α-glucosidase | 25.6 µM (Ki) | nih.gov |

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, quinoline-hydrazone derivatives exert their biological effects by modulating complex cellular signaling pathways that govern cell fate. Their interference with these pathways can induce programmed cell death (apoptosis) and halt the cell division cycle, key strategies in anticancer therapy. nih.gov

Several studies have highlighted the ability of these compounds to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov For example, certain chalcone derivatives of quinoline hydrazone that inhibit the PI3K enzyme were also found to induce apoptosis and cause G2/M phase cell cycle arrest in human lung adenocarcinoma and chronic myeloid leukemia cell lines. nih.gov Similarly, another quinoline hydrazone derivative was reported to enhance G0/G1 arrest and apoptotic cell death in breast cancer cells. nih.gov

The specific molecular mechanisms underlying these effects are being actively investigated. One study found that a quinoline hydrazide, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide, induced G1 cell cycle arrest and led to the upregulation of the p27kip1 protein. mdpi.com The p27kip1 protein is a cyclin-dependent kinase inhibitor that plays a crucial role in halting cell cycle progression. mdpi.com The ability of the hydrazone's N-H group to form stable hydrogen-bond interactions with target sites, such as the amino acid residues within the active sites of kinases like mTOR, is believed to be a key factor in their mechanism of action. nih.gov

Coordination Chemistry in Biological Systems (e.g., Metal-Complex Formation)

The hydrazone moiety (–C=N-NH–) in quinoline-hydrazones provides an excellent site for chelation, allowing these compounds to form stable coordination complexes with various transition metal ions. scispace.commdpi.com This field of bioinorganic chemistry has gained significant interest, as the resulting metal complexes often exhibit enhanced biological activity compared to the parent ligand. mdpi.commdpi.com The formation of these complexes can alter the compound's properties, such as lipophilicity and steric factors, potentially leading to more effective interaction with biological targets. mdpi.comnih.gov

Aroylhydrazones, a class that includes quinoline-hydrazones, and their coordination compounds have been reported to function as enzyme inhibitors with pharmacological applications. mdpi.com A variety of metal complexes involving quinoline-hydrazone ligands have been synthesized and characterized, including those with copper(II), zinc(II), cobalt(II), nickel(II), manganese(II), and iron(III). mdpi.comnih.gov

Studies have shown that these metal complexes can possess potent antimicrobial and antitubercular activities. mdpi.comnih.gov For example, a series of quinoline hydrazone derivatives and their Cu(II) and Zn(II) complexes were evaluated against Mycobacterium tuberculosis, with most of the compounds displaying 100% inhibition at low concentrations. nih.govnih.gov The Schiff base hydrazone often acts as a bidentate or tridentate ligand, bonding with the metal ion through atoms like the azomethine nitrogen and a phenolic oxygen or thiol sulfur. mdpi.commdpi.com The geometry of the resulting complex, which can range from square-planar to octahedral, is dependent on the specific metal ion and ligand structure. mdpi.com The enhanced activity of the metal complexes is often attributed to the theory of chelation, which suggests that complex formation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the lipid membranes of microorganisms. mdpi.com

Structure Activity Relationship Sar Studies on 4 Hydrazino 6 Methoxy 2 Methylquinoline Derivatives

Influence of Substituents on the Quinoline (B57606) Ring System

The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery. The nature, position, and electronic properties of substituents on this ring system can dramatically alter the compound's physicochemical properties and, consequently, its biological activity.

The methoxy (B1213986) (-OCH₃) group at the C-6 position of the quinoline ring is a common feature in many biologically active molecules. This electron-donating group can significantly influence the molecule's potency and pharmacokinetic profile. For instance, in a series of 6-methoxy-2-arylquinoline analogues designed as P-glycoprotein (P-gp) inhibitors, the presence of the 6-methoxy group was a key structural element. nih.gov P-gp is a transporter protein implicated in multidrug resistance in cancer, and its inhibition can restore the efficacy of chemotherapeutic agents. The methoxy group's influence is often attributed to its ability to increase the electron density of the quinoline ring system, which can enhance binding interactions with target proteins. nih.gov

Furthermore, the 6-methoxy group is a critical component of quinine, a historically significant antimalarial drug, and its synthetic analogs. nih.gov In studies of 8-amino-6-methoxyquinoline-tetrazole hybrids designed as antiplasmodial agents, the 6-methoxyquinoline (B18371) core was the foundational piece upon which the rest of the molecule was built to test for activity against Plasmodium falciparum. ajchem-a.com Research into quinoline derivatives as anticancer agents has also highlighted the importance of this substituent. The compound 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline has been identified as a key intermediate for synthesizing inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in tumor cell proliferation and survival. atlantis-press.comresearchgate.net The metabolic stability of the compound can also be affected by the methoxy group, which may undergo O-demethylation, a factor to consider in drug design.

Significance of the Hydrazino/Hydrazone Moiety

The hydrazino group (-NHNH₂) of the parent compound is a reactive handle that is typically converted into a hydrazone moiety (-NH-N=CH-R) to generate a library of derivatives. This hydrazone linkage is not merely a linker but an active pharmacophore that contributes substantially to the biological profile of the molecule.

The hydrazone moiety is a key contributor to the biological potency of many therapeutic agents. nih.govnih.gov This functional group possesses a combination of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen), enabling it to form strong interactions with biological receptors. researchgate.net The -CONH-N=CH- fragment found in many hydrazone-based drugs is a particularly effective moiety for antitumor activity. nih.gov

The diverse biological activities associated with hydrazones include antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antimalarial effects. nih.govnih.gov This wide range of activities stems from the ability of the hydrazone group to coordinate with metal ions, which can be essential for the function of certain enzymes, or to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The combination of a quinoline scaffold with a hydrazone linker creates hybrid molecules that often exhibit synergistic or enhanced pharmacological effects compared to the individual moieties. eurekaselect.com

Systematic Derivatization and SAR Analysis of N'-Substituted Hydrazones

A common and effective strategy in medicinal chemistry involves the systematic derivatization of a lead compound to explore its structure-activity relationships. For 4-Hydrazino-6-methoxy-2-methylquinoline, this typically involves condensing the hydrazino group with a variety of aldehydes and ketones to form a series of N'-substituted hydrazones. While extensive SAR studies specifically on derivatives of this compound are not widely available in public literature, the principles of its SAR can be thoroughly understood by examining studies on closely analogous quinoline and benzoyl hydrazone derivatives. These studies provide a clear framework for how different substituents on the N'-benzylidene ring (the part derived from the aldehyde) modulate biological activity.

Research on various hydrazone series has consistently shown that the electronic properties of the substituents on the aromatic ring attached to the hydrazone linker are critical.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogens (-Cl, -F) often enhance anticancer or antimicrobial activity. For example, in a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold, compounds with electron-withdrawing groups showed significant antitumor activity. nih.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and hydroxyl (-OH) can also lead to potent compounds, often by providing additional hydrogen bonding opportunities. The position of these groups (ortho, meta, or para) is also crucial. For instance, hydroxyl groups at the ortho or para position of the N'-benzylidene ring have been shown to be important for the antiglycation activity of 4-methoxybenzoylhydrazones. nih.gov

Steric Factors: The size and bulkiness of the substituent can influence how the molecule fits into a binding site. While some bulk can be beneficial for filling a hydrophobic pocket, excessive steric hindrance can prevent optimal binding.

The following table presents representative data from a study on 4-methoxybenzoylhydrazone derivatives, illustrating the impact of N'-substitution on antiglycation activity. This serves as an illustrative model for the SAR of this compound derivatives.

Table 1: Antiglycation Activity of N'-Substituted 4-Methoxybenzoylhydrazones nih.gov

| Compound | N'-Substituent (R group on benzylidene) | IC₅₀ (µM) | Relative Activity Comment |

|---|---|---|---|

| 1 | 4-Hydroxy | 216.52 ± 4.2 | More potent than standard |

| 2 | 3-Hydroxy | 394.76 ± 3.35 | Good activity |

| 3 | 2-Hydroxy | 289.58 ± 2.64 | More potent than standard |

| 5 | 3,4-Dihydroxy | 420.40 ± 3.3 | Moderate activity |

| 6 | 2,4-Dihydroxy | 227.75 ± 0.53 | More potent than standard |

| Standard | Rutin | 294.46 ± 1.50 | Reference compound |

From this data, a clear SAR trend emerges: hydroxyl substitution on the N'-benzylidene ring significantly influences activity. Compounds with a hydroxyl group at the 4-position (para) or 2-position (ortho) are particularly potent, as is the 2,4-dihydroxy substituted analog. nih.gov This suggests that these groups may be involved in key hydrogen bonding interactions or in chelating metal ions involved in the glycation process. Applying this logic to derivatives of this compound, one would predict that N'-benzylidene derivatives with ortho or para hydroxyl or methoxy groups would likely exhibit enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the activity of novel analogs, thereby prioritizing synthetic efforts towards more potent compounds.

While specific QSAR models for derivatives of this compound are not extensively published, valuable insights can be drawn from studies on structurally related 4-quinolinyl hydrazones. A notable QSAR analysis was conducted on a series of 4-quinolinyl and 9-acridinyl hydrazone derivatives to elucidate the structural requirements for their antimalarial activity. nih.gov In such studies, a variety of molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and lipophilic properties.

The process typically involves:

Data Set Compilation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: A wide array of 2D and 3D descriptors are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Principal Component Regression (PCR) are employed to build a mathematical model that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation, q²) and external validation techniques (e.g., predicting the activity of a test set of compounds, pred_r²). nih.govmdpi.com

For instance, a QSAR study on antimalarial 4-quinolinyl hydrazones revealed the importance of specific descriptors in influencing activity. nih.gov The resulting equation might take a form like:

Biological Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C)

Where 'c' represents coefficients determined by the regression analysis. The model indicated that descriptors such as T_N_O_3 (related to the count of nitrogen and oxygen atoms), IdAverage (average information content), and Most-vePotential played significant roles in determining antimalarial activity. nih.gov Such models provide a quantitative framework to understand how modifications to the this compound core affect its biological function.

Table 1: Exemplary Descriptors Used in QSAR Modeling of Quinoline Derivatives

| Descriptor Type | Example Descriptor | Information Encoded | Potential Influence on Activity |

|---|---|---|---|

| Electronic | Most-vePotential | Distribution of electron density | Governs electrostatic interactions with target |

| Topological | chiV6chain | Molecular branching and size | Influences binding pocket fit and solubility |

| Constitutional | T_N_O_3 | Count of N and O atoms | Relates to hydrogen bonding capacity |

| Information Content | IdAverage | Structural complexity | Can correlate with binding specificity |

This table is illustrative, based on descriptors found to be significant in QSAR studies of related hydrazone derivatives. nih.gov

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is another crucial computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This model serves as a template for designing new molecules or searching databases for existing compounds with the desired activity.

For derivatives of this compound, a pharmacophore model would typically be generated based on a set of active compounds. The key features might include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the quinoline ring and the hydrazino group, as well as the oxygen of the methoxy group.

Hydrogen Bond Donors (HBD): The -NH-NH₂ moiety of the hydrazino group.

Aromatic Ring (AR): The quinoline core itself, which can engage in π-π stacking interactions.

Hydrophobic (HY) features: The methyl group at the C2 position and other nonpolar substituents.

Pharmacophore-based modeling has been successfully applied to various quinoline derivatives to identify potent inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and DNA gyrase. nih.govresearchgate.net For example, a shared feature pharmacophore for DNA gyrase B inhibitors included HBA, HBD, aromatic, and hydrophobic regions. nih.gov This model could then be used to screen virtual libraries to find novel scaffolds that fit the pharmacophoric constraints.

Lead Optimization

Once a lead compound, such as an active derivative of this compound, is identified, lead optimization aims to enhance its properties, including potency, selectivity, and pharmacokinetic profile. This process is often guided by the insights from SAR, QSAR, and pharmacophore models.

A study on 4-aminoquinoline (B48711) hydrazone analogues for antimalarial activity provides a relevant example of lead optimization. nih.gov In this study, the lead compound 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline was identified and subsequently evaluated. nih.gov Optimization efforts would involve systematically modifying different parts of this molecule:

The Hydrazone Linker: The benzylidene group can be replaced with various substituted aromatic or heterocyclic rings to explore electronic and steric effects. The goal is to improve binding affinity with the biological target.

The Quinoline Core: While the 6-methoxy and 2-methyl groups are part of the core structure, minor modifications or substitutions at other available positions (e.g., C5, C7, C8) could be explored to fine-tune activity and properties like solubility or metabolic stability. For instance, the presence of a halogen atom at position 7 of the quinoline core has been shown to be favorable for antimalarial activity in some series. mdpi.com

The Hydrazino Moiety: Modifications to the hydrazino group itself, while potentially altering the core pharmacophore, could be investigated to improve pharmacokinetic properties.

Table 2: Lead Optimization Strategy for a 4-Hydrazinyl-6-methoxy-2-methylquinoline Derivative

| Compound | Modification from Lead | Observed/Predicted Outcome | Reference |

|---|---|---|---|

| Lead Compound | 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | Antimalarial activity against resistant strains | nih.gov |

| Analog 1 | Replacement of benzylidene with a 4-nitrobenzylidene group | May enhance activity through electronic interactions | Inferred from general SAR principles |

| Analog 2 | Replacement of benzylidene with a furan (B31954) or thiophene (B33073) ring | Introduces different heterocyclic interactions | rsc.org |

| Analog 3 | Introduction of a chlorine atom at the C7 position of the quinoline ring | Potentially increases potency | mdpi.com |

This table presents a hypothetical optimization strategy based on published findings for related compounds. mdpi.comnih.govrsc.org

Through iterative cycles of design, synthesis, and biological testing, guided by computational models, derivatives of this compound can be optimized to yield potent and selective drug candidates.

Development of Novel Analogues and Hybrid Compounds Based on the 4 Hydrazino 6 Methoxy 2 Methylquinoline Scaffold

Design and Synthesis of Quinoline-Hydrazone Hybrids

The synthesis of quinoline-hydrazone hybrids represents a significant area of research, leveraging the reactive nature of the hydrazino group in 4-hydrazino-6-methoxy-2-methylquinoline. Hydrazones are formed by the condensation reaction of this starting material with various aldehydes and ketones. nih.gov This reaction is typically catalyzed by a drop of glacial acetic acid in a suitable solvent like ethanol, followed by reflux. scispace.com The resulting hydrazone derivatives possess the general structure R-CH=N-NH-Quinoline, where 'R' represents a wide variety of substituents.

Several studies have reported the synthesis of various quinoline-hydrazone derivatives. For example, Eswaran et al. synthesized a series of quinoline (B57606) hydrazone derivatives that exhibited notable antituberculosis potency. wisdomlib.org Similarly, other research has focused on creating fluorine-substituted hydrazones with good anti-tuberculosis activity. wisdomlib.org The general synthetic approach involves a two-step process, starting with the synthesis of a hydrazone ligand, followed by further modifications or complexation. jptcp.com

The characterization of these newly synthesized quinoline-hydrazone hybrids is typically performed using a range of spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry, to confirm their chemical structures. ekb.egscilit.com

Table 1: Examples of Synthesized Quinoline-Hydrazone Hybrids

| Starting Aldehyde/Ketone | Resulting Hydrazone Hybrid | Key Features | Reference |

| Substituted Benzaldehydes | (E)-N'-((substituted)-benzylidene)-6-methoxy-2-methylquinolin-4-yl)hydrazone | Systematic variation of substituents on the phenyl ring to study structure-activity relationships. | wisdomlib.org |

| Heterocyclic Aldehydes | (E)-N'-((heterocyclic)-methylene)-6-methoxy-2-methylquinolin-4-yl)hydrazone | Incorporation of other heterocyclic rings to explore diverse biological activities. | wisdomlib.org |

| Fluoro-substituted Aldehydes | (E)-N'-((fluoro-substituted)-benzylidene)-6-methoxy-2-methylquinolin-4-yl)hydrazone | Introduction of fluorine to enhance antituberculosis potency. | wisdomlib.org |

Incorporation of Other Heterocyclic Moieties (e.g., Pyrazoles, Triazoles, Thiazoles, Pyrroles)

Expanding on the theme of hybrid molecules, researchers have incorporated various other heterocyclic rings into the this compound scaffold. This strategy aims to create novel chemical entities with potentially enhanced or entirely new biological activities by combining the pharmacophoric features of the quinoline core with those of other heterocycles like pyrazoles, triazoles, thiazoles, and pyrroles.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from this compound through cyclocondensation reactions with 1,3-dicarbonyl compounds. nih.govmdpi.com For instance, the reaction with an appropriate diketone can lead to the formation of a pyrazole ring fused or linked to the quinoline structure. nih.gov The regioselectivity of this reaction can sometimes be a challenge, potentially yielding a mixture of isomers. nih.govmdpi.com

Triazoles: The synthesis of triazole-containing quinoline derivatives often involves multi-step reaction sequences. nih.govchemistryjournal.netraco.cat One common approach is the reaction of the hydrazino group with a reagent that can provide the remaining nitrogen and carbon atoms needed to form the triazole ring. For example, reaction with carbon disulfide in a basic medium can lead to the formation of a mercapto-triazole derivative. researchgate.net Another method involves the oxidative intramolecular cyclization of heterocyclic hydrazones. raco.cat

Thiazoles: Thiazole (B1198619) moieties can be introduced by reacting the this compound with compounds containing a thiazole ring or by constructing the thiazole ring from a suitable precursor. nih.govnih.gov For example, a reaction with a 2-haloketone bearing a thiazole group could be a potential route. The synthesis of hybrid molecules containing both thiazole and pyrazoline rings has also been reported, starting from chalcones derived from thiazole-containing ketones. mdpi.com

Pyrroles: The synthesis of pyrrole-quinoline hybrids can be achieved through methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, the hydrazinoquinoline. semanticscholar.org The reaction is typically catalyzed by an acid. semanticscholar.org

Table 2: Examples of Heterocyclic Hybrids of this compound

| Heterocycle | General Synthetic Strategy | Key Reagents | Potential Product |

| Pyrazole | Cyclocondensation | 1,3-Diketones | 4-(Pyrazol-1-yl)-6-methoxy-2-methylquinoline |

| Triazole | Cyclization of thiosemicarbazide (B42300) intermediate | Carbon disulfide, Isothiocyanates | 4-(5-Mercapto-4H-1,2,4-triazol-3-yl)-6-methoxy-2-methylquinoline |

| Thiazole | Reaction with α-haloketone | α-Haloketone with thiazole moiety | Quinoline-thiazole hybrid |

| Pyrrole | Paal-Knorr synthesis | 1,4-Dicarbonyl compounds | 4-(Pyrrol-1-ylamino)-6-methoxy-2-methylquinoline |

Synthesis of Metal Complexes of this compound Derivatives

The hydrazone derivatives of this compound, with their nitrogen and oxygen donor atoms, are excellent ligands for the formation of coordination complexes with various transition metal ions. jptcp.comjptcp.com The synthesis of these metal complexes has garnered significant interest due to their potential to exhibit unique biological and physicochemical properties compared to the free ligands. jptcp.commdpi.com